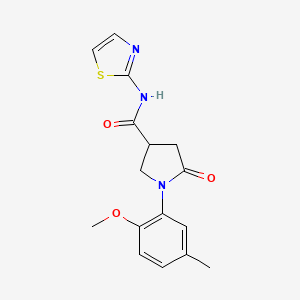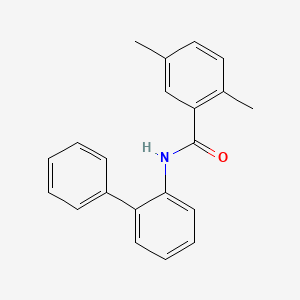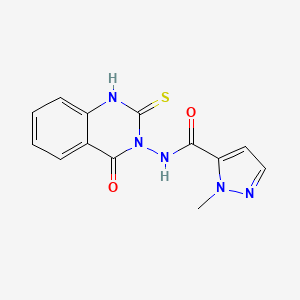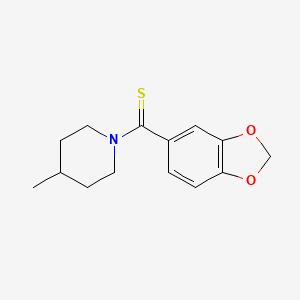![molecular formula C16H25N5O2 B4843527 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4843527.png)
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine
Vue d'ensemble
Description
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as MP-10, is a novel compound that has shown promising results in scientific research. It is a small molecule that belongs to the class of morpholines and has been synthesized using various methods. The aim of
Mécanisme D'action
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by binding to and inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to bind to and activate the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to reduce the production of inflammatory mediators, which is a desirable effect for anti-inflammatory drugs. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in greater detail, including its interactions with other enzymes and receptors. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine.
Applications De Recherche Scientifique
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have potential therapeutic applications in various scientific research areas. It has been studied extensively for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-3-15(22)20-4-6-21(7-5-20)16-17-13(2)12-14(18-16)19-8-10-23-11-9-19/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTLKZJWJCOSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methyl-6-morpholino-2-pyrimidinyl)piperazino]-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)